molecular formula C14H17N3O3S B12480893 butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

Cat. No.: B12480893
M. Wt: 307.37 g/mol
InChI Key: GNVUBJWVPNGMKA-UHFFFAOYSA-N
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Description

Butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is a chemical compound that belongs to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate typically involves the reaction of 2-methoxybenzoic acid hydrazide with carbon disulfide and potassium hydroxide to form the intermediate 5-(2-methoxyphenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then reacted with butyl chloroformate to yield the final product. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Organic solvents such as dichloromethane or tetrahydrofuran

    Catalysts: Potassium hydroxide or other bases

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamate group.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, tetrahydrofuran, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

Butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a stabilizer in various formulations.

Mechanism of Action

The mechanism of action of butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate involves its interaction with specific molecular targets and pathways. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • Butyl N-[1-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate
  • tert-Butyl (2S,5S)-2-(hydroxymethyl)-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrole-1-carboxylate

Uniqueness

Butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate is unique due to the presence of the thiadiazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H17N3O3S

Molecular Weight

307.37 g/mol

IUPAC Name

butyl N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]carbamate

InChI

InChI=1S/C14H17N3O3S/c1-3-4-9-20-14(18)15-13-17-16-12(21-13)10-7-5-6-8-11(10)19-2/h5-8H,3-4,9H2,1-2H3,(H,15,17,18)

InChI Key

GNVUBJWVPNGMKA-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=NN=C(S1)C2=CC=CC=C2OC

Origin of Product

United States

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